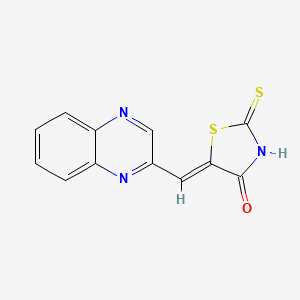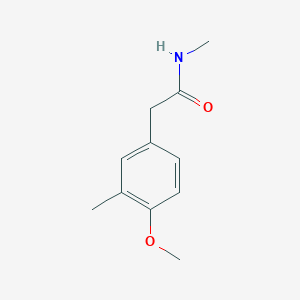
2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one, also known as QM-T, is a small molecule with potential applications in the field of medicinal chemistry. It is a thiazole derivative that has been synthesized and studied for its biological activity. In
作用機序
The mechanism of action of 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells. 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
In addition to its anticancer and antibacterial activity, 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one has been shown to have antioxidant properties. It has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one is its relatively simple synthesis method, which allows for easy production of the compound for laboratory experiments. However, one limitation is the lack of information on the toxicity of 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one, which could limit its potential applications in vivo.
将来の方向性
There are several future directions for research on 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one. One area of interest is the development of 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one, which could lead to the development of more effective anticancer and antibacterial agents. Additionally, the potential use of 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one as an anti-inflammatory agent warrants further investigation.
合成法
The synthesis of 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 2-formylquinoxaline in the presence of sulfur and a base. The resulting product is then treated with mercaptoacetic acid to yield 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-mercapto-5-(2-quinoxalinylmethylene)-1,3-thiazol-4(5H)-one has also been studied for its potential as an antibacterial agent, with promising results against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
(5Z)-5-(quinoxalin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3OS2/c16-11-10(18-12(17)15-11)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-6H,(H,15,16,17)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUMNYDGUHORQI-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(quinoxalin-2-ylmethylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492313.png)
![3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5492315.png)


![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)
![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)

![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5492401.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)